molecular formula C12H11ClN2 B1356719 4-Chloro-5,6-dimethyl-2-phenylpyrimidine

4-Chloro-5,6-dimethyl-2-phenylpyrimidine

Cat. No.: B1356719
M. Wt: 218.68 g/mol
InChI Key: QZYNVGZXXXRNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5,6-dimethyl-2-phenylpyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at the 4-position, methyl groups at the 5- and 6-positions, and a phenyl ring at the 2-position. This compound has garnered attention for its potent cytotoxicity and antimicrobial activity. Hydroxylation of its 5-hydroxymethyl derivative significantly enhances cytotoxicity, reducing the survival of normal human endothelial cells from 58% to 1% and lowering IC50 values against cancer cell lines (e.g., HeLa, K562) from >100 µM to 17–38 µM . Its antimicrobial activity (MIC: 4–32 mg/mL) is attributed to its tetrasulfide bridge at the 4-position .

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

4-chloro-5,6-dimethyl-2-phenylpyrimidine

InChI

InChI=1S/C12H11ClN2/c1-8-9(2)14-12(15-11(8)13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

QZYNVGZXXXRNIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the condensation reaction between a three-carbon compound and compounds having the amidine structure with sodium hydroxide or ethoxide as a catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethyl-2-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

    Cycloaddition Reactions: Involves the formation of new ring structures.

Common Reagents and Conditions

    Substitution Reactions: Often use nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Use reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-5,6-dimethyl-2-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings

Cytotoxicity Enhancement: Hydroxylation of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine at the 5-position increases cytotoxicity by ~3–5× compared to non-hydroxylated analogs .

Substituent Effects: Trifluoromethyl (2-CF₃): Enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting applications . Thieno-fused ring: Reduces solubility but increases antimicrobial activity when functionalized (e.g., hydrazinopyrimidine derivatives) .

Chlorination Impact :

  • 2,4-Dichloro substitution (CAS 5600-21-5) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
  • Single 4-Cl in the target compound balances reactivity and stability for downstream modifications .

Antimicrobial Activity

  • The target compound’s MIC (4–32 mg/mL) surpasses many analogs, such as thieno[2,3-d]pyrimidines, which require further functionalization (e.g., hydrazinolysis) to achieve comparable activity .
  • Tetrasulfide bridges (in hydroxylated derivatives) contribute to membrane disruption in microbial strains .

Physicochemical Properties

  • Solubility : The phenyl group in the target compound reduces aqueous solubility compared to pyridinyl or hydroxymethyl analogs.
  • Stability : 5,6-Dimethyl groups provide steric protection against enzymatic degradation, enhancing in vivo stability .

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